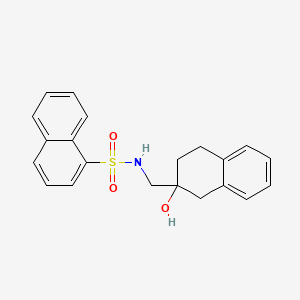

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)naphthalene-1-sulfonamide" is a sulfonamide derivative that is likely to possess interesting chemical and biological properties due to its structural features. Sulfonamides are known for their diverse applications, including their use as sulfenylating agents in organic synthesis , as well as their roles in the metabolism of various substances, such as naphthalene . Additionally, naphthalene-based sulfonamides have been explored for their potential in fluorescence sensing and imaging applications , and as ligands in the synthesis of Schiff bases . Furthermore, carbon-11 labeled naphthalene-sulfonamides have been synthesized for PET imaging , indicating the relevance of such compounds in medical diagnostics.

Synthesis Analysis

The synthesis of naphthalene-sulfonamide derivatives can involve various strategies, including the use of N-hydroxy sulfonamides as sulfenylating agents to introduce sulfur-containing groups into aromatic compounds . The synthesis of Schiff bases from naphthalene-sulfonamides, as seen in the preparation of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide, involves condensation reactions . Additionally, the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging involves specific labeling techniques such as O-[(11)C]methylation or N-[(11)C]methylation .

Molecular Structure Analysis

The molecular structure of naphthalene-sulfonamide derivatives can be elucidated using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry . X-ray crystallography can also be employed to determine the three-dimensional structure and stereochemistry of these compounds . Computational methods such as Density Functional Theory (DFT) are used to predict and compare the molecular geometry and electronic properties of these molecules .

Chemical Reactions Analysis

Naphthalene-sulfonamide derivatives can participate in a range of chemical reactions. They can act as sulfenylating agents, reacting with indoles and other aromatic compounds to form thioethers . Schiff base formation is another common reaction involving the condensation of naphthalene-sulfonamides with aldehydes . The reactivity of these compounds can be influenced by their electronic properties, which can be studied through frontier molecular orbitals (FMO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-sulfonamide derivatives can be characterized through experimental and computational methods. Vibrational spectroscopy provides insights into the functional groups present and their interactions . Quantum chemical calculations can reveal properties such as atomic charges, HOMO-LUMO energies, and molecular electrostatic potential, which are indicative of the molecule's reactivity and stability . The first hyperpolarizability of these compounds can suggest their potential in non-linear optics applications .

Aplicaciones Científicas De Investigación

Synthesis and Environmental Applications

Synthetic Routes and Eco-Friendly Processes The synthesis of related naphthalene derivatives, such as 1,3-dihydroxynaphthalene, involves various methods including alkaline fusion and photocatalytic oxidation. These processes have significant implications for eco-friendly and efficient production methods in chemical synthesis and industrial applications (Zhang You-lan, 2005).

Wastewater Treatment Studies on the combined electron-beam and biological purification of industrial wastewater from surfactants, including naphthalene sulfonates, reveal the potential of radiation-induced processes for converting non-biodegradable surfactants into biodegradable products. This has practical applications in enhancing the environmental sustainability of industrial operations (A. K. Pikaev et al., 1997).

Medicinal Chemistry and Drug Development

Antimicrobial and Antitumor Activities Sulfonamide compounds, including those similar to the specified chemical, are significant for their bacteriostatic properties and have found applications in the treatment of bacterial infections. Further, the review of sulfonamide inhibitors highlights their roles in various therapeutic areas, including as antiviral HIV protease inhibitors and anticancer agents. This underlines the potential of sulfonamide derivatives in developing treatments for a range of diseases (I. Gulcin & P. Taslimi, 2018).

Environmental and Health Impacts The presence of sulfonamides in the environment, derived mainly from agricultural activities, poses risks to human health due to microbial resistance. Understanding these impacts is crucial for mitigating risks associated with environmental contamination and promoting public health safety (W. Baran et al., 2011).

Propiedades

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c23-21(13-12-16-6-1-2-8-18(16)14-21)15-22-26(24,25)20-11-5-9-17-7-3-4-10-19(17)20/h1-11,22-23H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBKEMQGPRMKDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2547431.png)

![2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B2547433.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547434.png)

![1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2547436.png)

![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)

![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)

![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)